molecular formula C7H8BrNOS B6358811 5-Bromo-2-methoxy-3-(methylthio)pyridine CAS No. 1780085-57-5

5-Bromo-2-methoxy-3-(methylthio)pyridine

Cat. No.: B6358811
CAS No.: 1780085-57-5
M. Wt: 234.12 g/mol
InChI Key: QDWBSOCIIRLIQE-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine derivatives are ubiquitous in modern chemical research, serving as crucial building blocks and key intermediates in the synthesis of complex molecules. uoanbar.edu.iq Their presence in numerous natural products, including alkaloids and vitamins, underscores their biological relevance. uoanbar.edu.iq In medicinal chemistry, the pyridine scaffold is a common feature in a wide range of therapeutic agents due to its ability to engage in various biological interactions and its favorable pharmacokinetic properties. slideshare.netnumberanalytics.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the solubility and bioavailability of drug candidates. numberanalytics.com Furthermore, the aromatic nature of the pyridine ring allows for diverse substitution patterns, enabling chemists to modulate the molecule's properties to achieve desired biological effects. The versatility of pyridine derivatives extends to materials science, where they are utilized in the development of functional materials, and to catalysis, where they serve as ligands for transition metal complexes. uoanbar.edu.iq

Structural Features and Unique Reactivity Profiles of 5-Bromo-2-methoxy-3-(methylthio)pyridine

The chemical compound this compound is a prime example of a polysubstituted pyridine, featuring a bromine atom at the 5-position, a methoxy (B1213986) group at the 2-position, and a methylthio group at the 3-position. This specific arrangement of functional groups imparts a unique set of structural and electronic characteristics that dictate its reactivity.

PropertyValue
Molecular FormulaC₇H₈BrNOS
Molecular Weight234.12 g/mol

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences its reactivity towards both electrophiles and nucleophiles. wikipedia.org The substituents on the ring further modulate this electronic landscape. The methoxy group (-OCH₃) at the 2-position and the methylthio group (-SCH₃) at the 3-position are both considered electron-donating groups through resonance, increasing the electron density of the pyridine ring. Conversely, the bromine atom at the 5-position is an electron-withdrawing group through its inductive effect. This electronic push-pull system creates a complex distribution of electron density within the ring, influencing the sites of potential reactions.

The reactivity of this compound is characterized by the interplay of these functional groups. The electron-rich nature of the ring, enhanced by the methoxy and methylthio groups, makes it more susceptible to electrophilic attack than unsubstituted pyridine, although the deactivating effect of the bromine atom must also be considered. Nucleophilic aromatic substitution reactions are also a key feature of pyridine chemistry, typically occurring at the 2- and 4-positions. uoanbar.edu.iq The presence of the bromine atom, a good leaving group, at the 5-position opens up possibilities for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful tools for forming new carbon-carbon bonds.

Broader Context within Substituted Heterocyclic Chemistry

The study of this compound fits into the broader context of developing synthetic methodologies for creating highly functionalized heterocyclic compounds. The ability to selectively introduce multiple, distinct functional groups onto a pyridine core is a significant challenge and a highly sought-after capability in organic synthesis. nih.gov The methodologies used to synthesize such compounds often involve a sequence of reactions, including halogenation, nucleophilic substitution, and cross-coupling reactions.

The principles governing the reactivity of this molecule are fundamental to understanding the behavior of a wide range of substituted heterocycles. The electronic effects of substituents (both electron-donating and electron-withdrawing) on an aromatic ring are a cornerstone of organic chemistry, and this compound serves as an excellent case study. slideshare.netnih.gov The insights gained from studying the synthesis and reactivity of this compound can be extrapolated to the design and synthesis of other novel heterocyclic compounds with tailored properties for various applications in medicine, agriculture, and materials science. The development of efficient synthetic routes to such polysubstituted pyridines is crucial for accessing new chemical space and discovering molecules with novel functions. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methoxy-3-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c1-10-7-6(11-2)3-5(8)4-9-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWBSOCIIRLIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 5 Bromo 2 Methoxy 3 Methylthio Pyridine Derivatives

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 5-Bromo-2-methoxy-3-(methylthio)pyridine and its derivatives is inherently nucleophilic and basic, a characteristic feature of pyridine chemistry. This reactivity is influenced by the electronic effects of the substituents on the ring. The methoxy (B1213986) group at the 2-position and the methylthio group at the 3-position, both being ortho,para-directing, can influence the electron density at the nitrogen atom.

Computational studies, such as those using Density Functional Theory (DFT), on similarly substituted pyridines have shown that the pyridine nitrogen atom is typically an electron-rich site. mdpi.com Molecular Electrostatic Potential (MEP) maps of related pyridine derivatives consistently indicate a region of negative potential (often colored red) around the nitrogen atom, signifying its availability for electrophilic attack. mdpi.com

This inherent nucleophilicity allows the pyridine nitrogen to participate in several characteristic reactions:

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide group can significantly alter the reactivity of the pyridine ring, activating the positions ortho and para to the nitrogen for nucleophilic substitution. In a related compound, 5-Bromo-2-methyl-pyridine, N-oxidation has been successfully demonstrated. nih.gov

Quaternization: The nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. This reaction underscores the Lewis basicity of the pyridine nitrogen. The rate and extent of quaternization would be influenced by the steric hindrance posed by the adjacent methoxy group.

The basicity of the pyridine nitrogen also allows it to act as a proton acceptor, forming pyridinium salts in the presence of strong acids. The pKa value, a measure of this basicity, is modulated by the cumulative electronic effects of the bromo, methoxy, and methylthio substituents.

Transformations Involving the Bromo Substituent

The bromine atom at the 5-position of the pyridine ring is a key functional handle for introducing further molecular diversity. It readily participates in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

While nucleophilic aromatic substitution (SNAr) on halopyridines can be challenging, it is often feasible under specific conditions, particularly with strong nucleophiles or when the ring is activated. The bromine atom on derivatives of 5-bromopyridine can be displaced by various nucleophiles. For instance, in related 3,5-dibromopyridine (B18299) systems, one of the bromine atoms can be selectively substituted by nucleophiles like sodium thiomethoxide. Similarly, the bromo group in 2,5-dibromopyridine (B19318) can be displaced by methoxide (B1231860) in the presence of a base to yield 5-bromo-2-methoxypyridine (B44785). chemicalbook.com

Common nucleophiles used in such displacement reactions include:

Amines (amination)

Alkoxides (etherification)

Thiols (thiolation)

The reaction conditions for these substitutions typically involve elevated temperatures and the use of a polar aprotic solvent, such as DMF or DMSO, to facilitate the reaction.

The bromo substituent is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.ca

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, involving the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This method is valued for its tolerance of a wide range of functional groups. mdpi.com Studies on structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine, have demonstrated efficient Suzuki-Miyaura coupling with various arylboronic acids to produce biaryl compounds in good yields. mdpi.com The choice of catalyst, base, and solvent is crucial for optimizing the reaction.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines

Component Example Reference
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] mdpi.com
Base Potassium phosphate (B84403) (K₃PO₄), Sodium carbonate (Na₂CO₃) mdpi.com
Solvent 1,4-Dioxane/Water, Toluene mdpi.comnih.gov

| Temperature | 80-95 °C | mdpi.comnih.gov |

Other important palladium-catalyzed reactions that the bromo substituent can undergo include:

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form an alkynylated pyridine.

Buchwald-Hartwig Amination: Reaction with an amine to form an aminated pyridine derivative.

Stille Coupling: Reaction with an organotin reagent.

Hiyama Coupling: Reaction with an organosilane, which has emerged as a less toxic alternative to organotin reagents. nih.gov

The efficiency of these coupling reactions can be influenced by the nature of the ligands on the palladium catalyst and the specific reaction conditions employed.

Reactions at the Methoxy Substituent

The methoxy group at the 2-position is another key site for chemical modification, primarily through demethylation or by directing metallation to the adjacent position.

The cleavage of the methyl-oxygen bond in the methoxy group to yield the corresponding pyridinol (the tautomer of a pyridone) is a common transformation. This O-demethylation is often necessary in synthetic sequences to unmask a hydroxyl group for further functionalization or to access the final target molecule. chem-station.com Due to the stability of the methyl ether, these reactions often require harsh conditions. chem-station.com

Several reagents and methods can be employed for O-demethylation:

Boron Tribromide (BBr₃): This is a powerful Lewis acid that effectively cleaves methyl ethers. chem-station.com The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com Reactions are typically started at low temperatures (-78 °C) and allowed to warm gradually. chem-station.com

Strong Brønsted Acids: Reagents like 47% hydrobromic acid (HBr) can achieve demethylation, usually at elevated temperatures (around 130 °C). chem-station.com The mechanism involves protonation of the ether oxygen, followed by an SN2 attack by the bromide ion. chem-station.com

Aluminum Trichloride (AlCl₃): Another Lewis acid that can be used for demethylation, though it is generally less reactive than BBr₃. chem-station.com

Nucleophilic Reagents: Strong nucleophiles, such as alkyl thiols (e.g., ethanethiol (B150549) or dodecanethiol) in the presence of a base, can effect demethylation via an SN2 mechanism. chem-station.com This method avoids the use of strong acids. chem-station.com

Table 2: Common Reagents for O-Demethylation of Aryl Methyl Ethers

Reagent Typical Conditions Mechanism Reference
BBr₃ CH₂Cl₂, -78 °C to RT Lewis Acid-Assisted Cleavage chem-station.com
47% HBr Reflux (~130 °C), often with Acetic Acid Brønsted Acid-Catalyzed SN2 chem-station.com
AlCl₃ CH₂Cl₂, heat Lewis Acid-Assisted Cleavage chem-station.com

| Alkyl Thiols (e.g., RSH) + Base | NMP or DMSO, heat (~130 °C) | Nucleophilic SN2 Attack | chem-station.com |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing the deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The methoxy group is a moderately effective DMG. organic-chemistry.org

For this compound, the methoxy group at the 2-position could potentially direct lithiation to the 3-position. However, the 3-position is already substituted with a methylthio group. The alternative ortho position is the nitrogen atom within the ring, which is not deprotonated. Therefore, for this specific substrate, ortho-lithiation directed by the methoxy group is not a straightforward pathway for further functionalization at an unsubstituted carbon.

However, in related pyridine systems, the methoxy group is a well-established DMG. uwindsor.ca For a pyridine ring, a DMG is often required to achieve efficient and regioselective lithiation, as direct nucleophilic addition of the organolithium reagent to the ring can be a competing process. uwindsor.caharvard.edu The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups (e.g., carboxyl, hydroxyl, silyl, or halogen) at the ortho-position. wikipedia.org

The general principle involves:

Coordination of the organolithium reagent to the heteroatom of the DMG (the oxygen of the methoxy group). wikipedia.org

Deprotonation of the sterically accessible ortho-proton to form an aryllithium species. wikipedia.org

Quenching the aryllithium with an electrophile to install a new substituent. wikipedia.org

This strategy highlights the utility of the methoxy group not just as a protecting group or a precursor to a hydroxyl, but as an active participant in directing C-H bond activation.

Chemical Behavior of the Methylthio Group

The methylthio group at the C3 position of the pyridine ring is a key site for chemical modification, offering pathways to a range of derivatives through oxidation, reactions with electrophiles, and functionalization strategies.

The sulfur atom of the methylthio group in derivatives of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common strategy to modulate the electronic properties and biological activity of the molecule. The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone.

For analogous compounds such as 3-bromo-5-methyl-2-(methylthio)pyridine, the methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). The existence of 5-Bromo-2-methoxy-3-(methylsulfonyl)pyridine as a commercially available compound further confirms the viability of oxidizing the methylthio group to the sulfone state. bldpharm.com

The stepwise oxidation proceeds first to the sulfoxide, 5-bromo-2-methoxy-3-(methylsulfinyl)pyridine, and upon further oxidation, to the sulfone, 5-bromo-2-methoxy-3-(methylsulfonyl)pyridine. The reaction conditions, including the choice of oxidant and stoichiometry, determine the final product.

Table 1: Oxidation Reactions of Methylthio Pyridine Derivatives

Starting Material Oxidizing Agent Product Reference
3-Bromo-5-methyl-2-(methylthio)pyridine Hydrogen peroxide / m-CPBA 3-Bromo-5-methyl-2-(methylsulfinyl)pyridine or 3-Bromo-5-methyl-2-(methylsulfonyl)pyridine

The sulfur atom of the methylthio group is nucleophilic and can react with electrophiles. However, the pyridine nitrogen can also be protonated or react with electrophiles, especially under acidic conditions, which deactivates the ring towards electrophilic aromatic substitution. slideshare.net Electrophilic attack on the pyridine ring of substituted pyridines generally favors the 3-position due to the greater stability of the resulting intermediate. slideshare.net In the case of this compound, the positions are already substituted, making direct electrophilic aromatic substitution on the ring less likely without displacement of an existing group.

Theoretical studies on the nitration of pyridine derivatives with the nitronium ion (NO₂⁺) show that these reactions proceed through a polar, stepwise mechanism. rsc.org While specific studies on the electrophilic reactions at the sulfur of this compound are not detailed in the provided results, general principles suggest that the sulfur can be targeted by electrophiles such as alkyl halides to form sulfonium (B1226848) salts, provided the reaction conditions are optimized to avoid competing reactions at the pyridine nitrogen.

Late-stage functionalization is a powerful tool in medicinal chemistry for the rapid generation of analogues from a common, complex intermediate. Several strategies are applicable to pyridine-containing molecules and could be employed for derivatives of this compound.

One such strategy involves the C-H fluorination of pyridines at the position alpha to the nitrogen, followed by nucleophilic aromatic substitution (SNA) of the newly installed fluoride. acs.org This allows for the introduction of a wide array of nitrogen, oxygen, sulfur, or carbon-based functional groups under mild conditions. acs.org Another approach is the conversion of pyridines into phosphonium (B103445) salts, which can then undergo reactions with various nucleophiles to form C-O, C-S, C-N, and C-C bonds. acs.orgthieme-connect.com This method is particularly useful for functionalizing the C4 position. acs.orgnih.gov These techniques provide versatile platforms for modifying complex pyridine derivatives in the final stages of a synthetic sequence. nih.gov

Table 2: Late-Stage Functionalization Strategies for Pyridines

Strategy Description Applicable Position Reference
C-H Fluorination / S(N)Ar Direct fluorination of a C-H bond followed by nucleophilic displacement of fluoride. α to Nitrogen acs.org
Phosphonium Salt Formation Conversion of a pyridine C-H bond to a phosphonium salt, which is then displaced by a nucleophile. C4 (primarily), C2 acs.orgthieme-connect.com

Investigations into Reaction Mechanisms and Regioselectivity

The regioselectivity of reactions involving this compound derivatives is a consequence of the electronic effects of the substituents on the pyridine ring. The methoxy group at C2 is electron-donating, activating the ring, particularly at the ortho and para positions (C3 and C5). The bromine at C5 and the methylthio group at C3 are generally considered deactivating groups for electrophilic aromatic substitution.

In electrophilic aromatic substitution (EAS) reactions, pyridine itself is significantly less reactive than benzene, and substitution occurs preferentially at the 3-position. slideshare.net For substituted pyridines, the directing effects of the existing groups are crucial. Computational studies on the nitration of pyridine derivatives indicate that these EAS reactions are stepwise and polar, involving a tetrahedral cation intermediate. rsc.org The presence of both activating and deactivating groups on the ring, as in this compound, creates a complex electronic environment where the outcome of an electrophilic attack would depend on the specific electrophile and reaction conditions.

For nucleophilic substitution reactions, studies on related systems like methyl 2,6-dichloropyridine-3-carboxylate show that the regioselectivity of nucleophilic attack is influenced by the nature of the nucleophile and the solvent. pharm.or.jp For instance, the reaction with methoxide can be directed to either the C2 or C6 position by tuning the reaction conditions. pharm.or.jp In the context of this compound, the bromine at C5 is a potential site for nucleophilic substitution, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), which have been demonstrated on similar bromo-pyridine scaffolds. mdpi.com The mechanism of these coupling reactions involves oxidative addition, transmetalation, and reductive elimination steps.

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive ¹H NMR Spectral Analysis

A ¹H NMR spectrum of 5-Bromo-2-methoxy-3-(methylthio)pyridine would be expected to show distinct signals for the aromatic protons and the protons of the methoxy (B1213986) and methylthio groups. The chemical shifts (δ) of the two aromatic protons on the pyridine (B92270) ring would be influenced by the electronic effects of the bromo, methoxy, and methylthio substituents. The methoxy (-OCH₃) and methylthio (-SCH₃) groups would each exhibit a singlet, with their chemical shifts providing information about their local electronic environments.

Detailed ¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. It would be expected to display six distinct signals corresponding to the five carbon atoms of the pyridine ring and the one carbon atom of the methylthio group, in addition to the carbon of the methoxy group. The chemical shifts of the ring carbons would be indicative of the electron-donating and -withdrawing effects of the substituents.

Application of Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial proximity of different groups, a suite of two-dimensional (2D) NMR experiments would be employed. These techniques would include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the conformation of the methoxy and methylthio groups relative to the pyridine ring.

Interactive Data Table: Predicted NMR Data Specific experimental data is not available. The following table is a representation of the types of data that would be collected.

Technique Predicted Observations
¹H NMR Signals for aromatic protons, methoxy protons, and methylthio protons.
¹³C NMR Signals for pyridine ring carbons and substituent carbons.
COSY Correlations between coupled aromatic protons.
HMQC/HSQC Correlations between each proton and its directly attached carbon.
HMBC Long-range correlations confirming the positions of substituents.

| NOESY | Through-space correlations indicating spatial proximity of groups. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₇H₈BrNOS. The analysis would also reveal a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Furthermore, fragmentation analysis within the mass spectrometer would provide insights into the stability of different parts of the molecule and help to confirm the connectivity of the substituents.

Interactive Data Table: Predicted HRMS Data Specific experimental data is not available. The following table is a representation of the types of data that would be collected.

Analysis Predicted Information
Accurate Mass Experimental mass measurement to confirm the elemental composition.
Isotopic Pattern Characteristic pattern confirming the presence of one bromine atom.

| Fragmentation | Identification of fragment ions to support the proposed structure. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would be expected to show characteristic absorption or scattering bands for:

C-H stretching and bending vibrations of the aromatic ring and the methyl groups.

C-N and C=C stretching vibrations of the pyridine ring.

C-O stretching of the methoxy group.

C-S stretching of the methylthio group.

C-Br stretching vibration.

Interactive Data Table: Predicted Vibrational Spectroscopy Data Specific experimental data is not available. The following table is a representation of the types of data that would be collected.

Spectroscopy Predicted Characteristic Bands
Infrared (IR) Absorptions for C-H, C=N, C=C, C-O, C-S, and C-Br bonds.

| Raman | Scattering peaks corresponding to the vibrational modes of the molecule. |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methoxy 3 Methylthio Pyridine

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to its stability, reactivity, and physical properties. Computational methods provide a powerful lens for examining the distribution of electrons and the nature of chemical bonds within 5-Bromo-2-methoxy-3-(methylthio)pyridine.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govnih.gov It is employed to determine the optimized, lowest-energy geometry (ground state) of a molecule. For a compound like this compound, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. mdpi.com The resulting optimized structure represents a true minimum on the potential energy surface, confirming its stability. nih.gov These geometric parameters are crucial for understanding the steric and electronic effects of the bromo, methoxy (B1213986), and methylthio substituents on the pyridine (B92270) ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity and electronic properties. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgnih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Pyridine This table illustrates the type of data generated from an FMO analysis. Note: The following values are representative examples from studies on similar molecules and are not the actual calculated values for this compound.

ParameterRepresentative Energy (eV)
HOMO Energy-6.646
LUMO Energy-1.816
Energy Gap (ΔE)4.830
Data is illustrative and based on a study of quinoline (benzo[b]pyridine) for contextual purposes. scirp.org

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface.

Red/Yellow Regions: Indicate negative potential, rich in electrons, and are favorable sites for electrophilic attack. These are often found around electronegative atoms like nitrogen and oxygen. researchgate.net

Blue Regions: Indicate positive potential, electron-deficient areas, and are susceptible to nucleophilic attack. nih.gov

Green Regions: Represent neutral or zero potential areas. mdpi.com

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen of the methoxy group, identifying them as key nucleophilic sites. Conversely, positive regions might be located around the hydrogen atoms. nih.govresearchgate.net This analysis provides a clear, visual prediction of the molecule's reactive behavior in intermolecular interactions.

Quantum Chemical Descriptors and Reactivity Prediction

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify a molecule's reactivity. These indices provide a theoretical basis for predicting how the molecule will behave in a chemical reaction.

Hardness, Softness, and Electrophilicity Indices

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger energy gap corresponds to a harder, less reactive molecule.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is calculated using the electronic chemical potential (μ) and hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors are routinely calculated in computational studies of pyridine derivatives to correlate molecular structure with reactivity. mdpi.com

Dipole Moments and Polarizability Calculations

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining intermolecular forces. Computational methods can calculate the average polarizability, providing insight into the molecule's response to its environment. nih.gov

Table 2: Representative Quantum Chemical Descriptor Data This table illustrates the type of data generated from quantum chemical calculations. Note: The following values are representative examples and are not the actual calculated values for this compound.

DescriptorRepresentative ValueUnit
Chemical Hardness (η)2.415eV
Chemical Softness (S)0.414eV⁻¹
Electrophilicity Index (ω)4.580eV
Dipole Moment (μ)2.50Debye
Data is illustrative and based on general principles and values found in computational studies of similar heterocyclic compounds for contextual purposes.

Theoretical Studies on Reaction Pathways and Transition State Analysis

Theoretical and computational chemistry provide powerful tools for elucidating the mechanisms of chemical reactions, including reaction pathways, transition states, and the influence of substituents on reactivity. For substituted pyridines like this compound, computational studies are instrumental in predicting reaction outcomes and understanding kinetic and thermodynamic profiles.

Density Functional Theory (DFT) and ab initio methods are commonly employed to model reaction mechanisms. These calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This path includes crucial stationary points: minima corresponding to reactants, products, and intermediates, and first-order saddle points corresponding to transition states.

For pyridine derivatives, common reactions investigated computationally include nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and reactions involving functional group transformations. In the case of this compound, theoretical studies could focus on:

Nucleophilic Substitution: Investigating the displacement of the bromo group by various nucleophiles. Computational analysis would determine the activation energy barriers and reaction energies, providing insight into the feasibility and regioselectivity of the substitution. researchgate.net The electronic effects of the methoxy and methylthio groups would be analyzed to understand their influence on the stability of intermediates and transition states.

Transition State Analysis: For a given reaction, such as an SN2 attack, computational models can precisely characterize the geometry and energetic properties of the transition state. researchgate.netosu.edu Frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated structural parameters of transition states can indicate whether they are "early" or "late," providing information about the reaction mechanism. researchgate.net

Computational studies on related substituted pyridines have shown that activation barriers are highly dependent on the nature of the nucleophile, the leaving group, and the electronic properties of the substituents on the pyridine ring. researchgate.netosu.edu For instance, the reaction mechanism can be elucidated as either an SN1 or SN2 pathway, with the SN1 route involving a dissociative step to form an intermediate and the SN2 route proceeding through a single concerted transition state. osu.edu

Table 1: Representative Calculated Activation Energies for Reactions of Substituted Pyridines

Reaction TypePyridine SystemMethodCalculated Activation Energy (kcal/mol)Reference
SN2 SubstitutionPhenacyl bromides with pyridinesDFT15.1 - 20.5 researchgate.net
Alkylation (SN1 Pathway)Pyridine Quinone Methide PrecursorsDFT12.0 - 18.0 osu.edu
HydrodenitrogenationPyridine on Metal Nitride SurfaceDFT~25.0 researchgate.net

Analysis of Non-Covalent Interactions within Molecular Structures and Crystal Packing

Non-covalent interactions (NCIs) are fundamental forces that govern the three-dimensional arrangement of molecules in the solid state, influencing properties such as crystal packing, melting point, and solubility. nih.govnih.gov While weaker than covalent bonds, the collective effect of NCIs like hydrogen bonds, halogen bonds, and van der Waals forces dictates the supramolecular architecture. mdpi.com For this compound, the presence of a bromine atom, a sulfur atom, and heteroaromatic rings creates a rich landscape for various NCIs.

Although this compound lacks classical hydrogen bond donors (e.g., O-H, N-H), it can participate in weaker C-H···N and C-H···O hydrogen bonds. The pyridine nitrogen atom and the oxygen atom of the methoxy group are potential hydrogen bond acceptors. The hydrogen atoms on the pyridine ring and the methyl groups can act as donors. These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice. nih.gov Infrared spectroscopy and computational studies on various pyridine derivatives have been used to characterize the nature and strength of such hydrogen bonds. acs.orgrsc.org

Table 2: Typical Geometries of Weak Hydrogen Bonds in Pyridine Derivatives

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Reference Context
C-H···N (Pyridine)3.0 - 3.5120 - 170General crystal structures of N-heterocycles nih.gov
C-H···O (Methoxy)3.1 - 3.6110 - 160Analysis of methoxy-substituted aromatics

The presence of both bromine and sulfur atoms makes this compound a prime candidate for engaging in halogen and chalcogen bonding.

Halogen Bonding (XB): A halogen bond is a directional, non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). researchgate.net The bromine atom in the target molecule, being attached to an electron-withdrawing pyridine ring, is expected to have a region of positive electrostatic potential (a σ-hole) opposite the C-Br covalent bond, enabling it to act as a halogen bond donor. It can interact with Lewis bases such as the nitrogen or oxygen atoms of neighboring molecules.

Chalcogen Bonding (ChB): A chalcogen bond is a similar non-covalent interaction involving a chalcogen atom (like sulfur) as the electrophilic species. rsc.orgrsc.org The sulfur atom in the methylthio group can act as both a chalcogen bond donor (via σ-holes along the extensions of its covalent bonds) and a chalcogen bond acceptor (via its lone pairs of electrons). nih.gov This dual role allows for the formation of complex supramolecular networks. Studies on related sulfur-containing heterocycles have demonstrated the significant role of S···N, S···O, and S···S chalcogen bonds in directing crystal packing. rsc.orgnih.gov

Table 3: Characteristic Parameters for Halogen and Chalcogen Bonds

InteractionTypical Donor···Acceptor DistanceNormalized Contact (RXB/ChB)Typical C-X/S···A Angle (°)Reference Context
C-Br···N2.8 - 3.2 Å0.85 - 0.95~165Studies on brominated heterocycles
C-Br···O2.9 - 3.3 Å0.88 - 0.98~165Studies on brominated heterocycles
C-S···N3.0 - 3.4 Å0.90 - 0.98~170Pyridinium-fused selenadiazoles (analogous) mdpi.com
C-S···S3.3 - 3.6 Å0.92 - 1.00~170Sulfur-rich π-electron acceptors rsc.org

Normalized Contact is the ratio of the observed distance to the sum of the van der Waals radii of the interacting atoms.

To provide a more profound and quantitative understanding of non-covalent interactions, advanced computational techniques such as Reduced Density Gradient (RDG) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.

Reduced Density Gradient (RDG) Analysis: RDG analysis is a powerful method for visualizing and characterizing NCIs in real space. protheragen.airesearchgate.net It is based on the electron density (ρ) and its first derivative. A scatter plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) reveals the nature of the interactions. mdpi.com

Strong Attractive Interactions (e.g., hydrogen bonds) appear as spikes at negative sign(λ₂)ρ values.

Weak van der Waals Interactions appear as spikes near sign(λ₂)ρ = 0.

Strong Repulsive Interactions (e.g., steric clashes) appear as spikes at positive sign(λ₂)ρ values. Plotting the RDG isosurfaces provides a 3D map of these interactions within the molecular system. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM analyzes the topology of the electron density to define atoms, chemical bonds, and intermolecular interactions. wikipedia.orgamercrystalassn.org Within this framework, an interaction between two atoms is characterized by the presence of a bond critical point (BCP) on the path of maximum electron density connecting them. The properties of the electron density at the BCP provide quantitative information about the interaction's nature and strength.

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the strength of the interaction.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell (covalent) interactions, where electron density is concentrated at the BCP. A positive value (∇²ρ(r) > 0) is characteristic of closed-shell interactions, typical of non-covalent bonds (hydrogen, halogen, chalcogen), where electron density is depleted at the BCP. mdpi.com

Table 4: Typical QTAIM Parameters for Non-Covalent Interactions at Bond Critical Points (BCPs)

Interaction TypeElectron Density, ρ(r) (a.u.)Laplacian, ∇²ρ(r) (a.u.)Reference Context
Weak C-H···N/O Hydrogen Bond0.005 - 0.020+0.01 - +0.05General NCI studies mdpi.com
C-Br···N/O Halogen Bond0.010 - 0.035+0.02 - +0.08Studies on halogen bonding researchgate.net
C-S···N/O Chalcogen Bond0.008 - 0.030+0.01 - +0.07Studies on chalcogen bonding mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Role as a Strategic Synthetic Building Block for Complex Molecules

Precursor for Diversely Substituted Pyridine (B92270) Systems

There is no specific information available detailing the use of 5-Bromo-2-methoxy-3-(methylthio)pyridine as a precursor for creating diversely substituted pyridine systems.

Intermediate in the Synthesis of Fused Heterocyclic Architectures

No documented examples were found of this compound being used as an intermediate in the synthesis of fused heterocyclic structures. While pyridine derivatives are generally important in constructing fused heterocycles, the specific role of this compound is not reported.

Contribution to the Development of Novel Molecular Scaffolds

There is no available research to support the contribution of this compound to the development of new molecular scaffolds.

Potential Applications in Specialty Chemicals and Materials Science (e.g., electronic materials, liquid crystals)

Information regarding the potential applications of this specific compound in specialty chemicals or materials science, such as for electronic materials or liquid crystals, could not be found. While related pyridine structures are explored for such uses, data for this compound is absent.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-methoxy-3-(methylthio)pyridine, and how can intermediates be characterized?

  • Methodology : The compound is synthesized via bromination of precursor pyridine derivatives. For example, bromination of 2-amino-3-methylpyridine with brominating agents (e.g., Br₂ or NBS) under controlled conditions yields intermediates like 2-amino-5-bromo-3-methylpyridine, which can undergo methoxylation and methylthio-group introduction .
  • Key characterization techniques :
  • HNMR/IR spectroscopy to confirm substitution patterns (e.g., methoxy and methylthio groups) .
  • Mass spectrometry (MS) for molecular weight verification (theoretical MW: ~202–262 g/mol, depending on derivatives) .

Q. What safety precautions are critical when handling this compound?

  • Risk mitigation :
  • Hazard classifications : Skin irritation (Skin Irrit. Category 2) and eye irritation (Eye Irrit. Category 1) are reported for related brominated pyridines. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in inert atmospheres at room temperature to prevent degradation .

Q. How can researchers verify the purity of this compound?

  • Analytical methods :
  • HPLC/LC-MS for purity assessment (typical commercial purity: 95–97%) .
  • Melting point analysis (if crystalline) or density measurements (reported density: ~1.45 g/cm³ for analogs) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in nucleophilic substitution reactions involving this compound?

  • Mechanistic insights : The bromine atom at the 5-position is electron-withdrawing, directing nucleophilic attacks to the 2- or 3-positions. Steric hindrance from the methylthio group at C3 further influences selectivity. For example, Suzuki couplings with aryl boronic acids preferentially occur at C5 when Pd catalysts are used .
  • Experimental validation :
    Compare yields of C5 vs. C2 substitutions using XRD crystal data (e.g., monoclinic systems with β ~91.3°) to confirm structural outcomes .

Q. How do electronic effects of substituents impact the compound’s reactivity in cross-coupling reactions?

  • Case study : The methoxy group at C2 is electron-donating, stabilizing intermediates in Buchwald-Hartwig aminations. In contrast, the methylthio group at C3 may act as a weak σ-donor, altering transition-state geometries in Pd-mediated reactions .
  • Data contradiction resolution :
    Conflicting reactivity reports (e.g., Stille vs. Suzuki couplings) can arise from solvent polarity (DMF vs. THF) or ligand choice (XPhos vs. SPhos). Replicate studies under inert conditions (N₂/Ar) to isolate variables .

Q. What are the challenges in synthesizing derivatives like ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate from this compound?

  • Synthetic hurdles :
  • Multi-step functionalization : Bromination at C6 requires careful temperature control (<0°C) to avoid overhalogenation .
  • Cyclization : Use CuI or Pd(OAc)₂ to catalyze imidazo-pyridine ring formation, monitoring via TLC (Rf ~0.3 in EtOAc/hexane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.